molecular formula C11H16O2 B11755450 (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one

(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one

Katalognummer: B11755450
Molekulargewicht: 180.24 g/mol
InChI-Schlüssel: ORLCIDAOJDSXNX-SNWHPCCYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features a hydroxymethyl group and a ketone functional group, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one typically involves the functionalization of adamantane. One common method is the hydroxymethylation of adamantanone using formaldehyde and a base catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Polar solvents like methanol or ethanol

    Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: (1R,3S,5s,7s)-5-(carboxy)adamantan-2-one

    Reduction: (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-ol

    Substitution: Various ethers or esters depending on the substituent

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential effects on biological systems. Its structural similarity to other bioactive adamantane derivatives suggests it could have interesting pharmacological properties.

Medicine

In medicine, derivatives of adamantane are known for their antiviral and neuroprotective properties

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of functionalized adamantane derivatives.

Wirkmechanismus

The mechanism of action of (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one would depend on its specific application. In general, adamantane derivatives can interact with various molecular targets, including enzymes and receptors. The hydroxymethyl and ketone groups may allow for specific interactions with biological molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Adamantane: The parent hydrocarbon with a similar cage-like structure.

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.

Uniqueness

(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is unique due to the presence of both a hydroxymethyl group and a ketone functional group

Eigenschaften

Molekularformel

C11H16O2

Molekulargewicht

180.24 g/mol

IUPAC-Name

(1R,3S)-5-(hydroxymethyl)adamantan-2-one

InChI

InChI=1S/C11H16O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-9,12H,1-6H2/t7?,8-,9+,11?

InChI-Schlüssel

ORLCIDAOJDSXNX-SNWHPCCYSA-N

Isomerische SMILES

C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)CO

Kanonische SMILES

C1C2CC3CC(C2)(CC1C3=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.